Isourolithin B glucuronide originates from the consumption of ellagitannin-rich foods such as pomegranates, walnuts, and berries. Upon ingestion, these compounds undergo hydrolysis in the gastrointestinal tract, leading to the formation of ellagic acid. Subsequently, specific gut bacteria convert ellagic acid into urolithins, including isourolithin A and isourolithin B. These urolithins are then further metabolized in the liver through glucuronidation, resulting in their respective glucuronide forms, including isourolithin B glucuronide .
The synthesis of isourolithin B glucuronide can be achieved through various chemical methods. A notable approach involves glycosylation reactions where glucuronic acid is conjugated to the hydroxyl groups of isourolithin B. Recent studies have optimized these glycosylation processes by adjusting reaction parameters such as solvent choice, promoter types, and glucuronide donors to enhance yield and regioselectivity .
The synthesis typically requires:
High yields have been reported using these optimized conditions, marking significant advancements in the chemical synthesis of urolithin glucuronides .
Isourolithin B glucuronide undergoes several chemical reactions during its metabolism:
The reactions are typically catalyzed by enzymes such as UDP-glucuronosyltransferases found in liver tissues. These enzymes facilitate the transfer of glucuronic acid from UDP-glucuronic acid to the substrate (isourolithin B), forming the glucuronide .
The mechanism of action for isourolithin B glucuronide primarily involves its role as an endocrine modulator:
Relevant data from studies indicate that the compound remains stable under standard storage conditions but should be handled with care to avoid degradation .
Isourolithin B glucuronide has several potential applications in scientific research:
Ellagitannins, high-molecular-weight polyphenols abundant in pomegranates, berries, and nuts, undergo initial biotransformation via gut microbial enzymes. These complex polymers are hydrolyzed to release ellagic acid through lactone cleavage catalyzed by microbial tannases and esterases. This hydrolysis occurs primarily in the colon due to the limited absorption of ellagitannins in the upper gastrointestinal tract. The released ellagic acid exhibits poor systemic bioavailability (<1%), directing it toward further microbial metabolism rather than direct absorption. The efficiency of this step varies significantly among individuals due to microbiota composition, influencing downstream urolithin production [2] [8].
Ellagic acid undergoes sequential Lactonaceae-mediated decarboxylation and dehydroxylation to form urolithin intermediates. This multi-step process involves:
These anaerobic reactions produce isourolithin B (3,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one), characterized by its specific hydroxylation pattern. The transformation rate depends on bacterial strain specificity and colonic transit time, with complete conversion requiring >48 hours in vitro [1] [8] [10].
Table 1: Bacterial Species Involved in Isourolithin B Production
Bacterial Species/Strain | Metabolic Function | Key Enzymes Identified |
---|---|---|
Gordonibacter urolithinfaciens | Converts urolithin C → isourolithin A → isourolithin B | Dehydroxylases |
Ellagibacter isourolithinifaciens | Specialized in isourolithin production | NAD-dependent oxidoreductases |
Enterococcus faecium FUA027 | Novel producer of urolithin A (precursor) | Not fully characterized |
Bifidobacterium pseudocatenulatum | Produces urolithin A only | Polyphenol oxidases |
Human gut microbiota exhibit three distinct metabotypes (UMs) governing isourolithin B production:
Approximately 30–40% of populations are UM-B producers, enabling efficient isourolithin B biosynthesis [8] [10].
Absorbed isourolithin B undergoes extensive first-pass hepatic metabolism via UDP-glucuronosyltransferases (UGTs). In vitro studies using recombinant human UGTs and human liver microsomes identify UGT1A1, UGT1A3, UGT1A8, and UGT1A10 as primary isoforms catalyzing isourolithin B glucuronidation. Kinetic analyses reveal:
Table 2: UGT Isoform Kinetic Parameters for Isourolithin B Glucuronidation
UGT Isoform | Tissue Localization | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (µl/min/mg) |
---|---|---|---|---|
UGT1A1 | Liver/Intestine | 3.4 ± 0.2 | 218 ± 11 | 64.1 |
UGT1A3 | Liver | 4.1 ± 0.3 | 209 ± 9 | 51.0 |
UGT1A8 | Intestine | 2.8 ± 0.2 | 202 ± 8 | 72.1 |
UGT1A10 | Intestine | 3.1 ± 0.3 | 146 ± 7 | 47.1 |
Isoform-specific inhibitors (e.g., nilotinib for UGT1A1) reduce glucuronide formation by >65%, confirming enzymatic specificity [3] [5].
Isourolithin B undergoes conjugation competition between glucuronidation and sulfation. Sulfotransferases (SULTs), particularly SULT1A1 and SULT1E1, catalyze 3-O-sulfation but exhibit 5–10-fold lower catalytic efficiency than UGTs. Key distinctions:
Genetic variants significantly alter isourolithin B glucuronidation kinetics:
These polymorphisms contribute to >90% variability in hepatic glucuronidation efficiency, as demonstrated in human liver bank studies [5] [6] [9].
Gut microbiota determines systemic precursor availability for glucuronidation:
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6